molecular formula C11H20N2O B14583162 3-Diazonio-2,2,6,6-tetramethylhept-3-en-4-olate CAS No. 61350-02-5

3-Diazonio-2,2,6,6-tetramethylhept-3-en-4-olate

Cat. No.: B14583162
CAS No.: 61350-02-5
M. Wt: 196.29 g/mol
InChI Key: SDFRLWBUGGEEKD-UHFFFAOYSA-N
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Description

3-Diazonio-2,2,6,6-tetramethylhept-3-en-4-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group and a tetramethyl-substituted heptene backbone

Preparation Methods

The synthesis of 3-Diazonio-2,2,6,6-tetramethylhept-3-en-4-olate typically involves the diazotization of 2,2,6,6-tetramethylhept-3-en-4-one. The reaction conditions often include the use of nitrous acid or other diazotizing agents under acidic conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

3-Diazonio-2,2,6,6-tetramethylhept-3-en-4-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazonium group to an amine.

    Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles such as halides and amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Diazonio-2,2,6,6-tetramethylhept-3-en-4-olate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Diazonio-2,2,6,6-tetramethylhept-3-en-4-olate involves the formation of reactive intermediates through the diazonium group. These intermediates can interact with various molecular targets, leading to the desired chemical transformations. The pathways involved often include nucleophilic substitution and electron transfer processes.

Comparison with Similar Compounds

3-Diazonio-2,2,6,6-tetramethylhept-3-en-4-olate can be compared with other diazonium compounds and tetramethyl-substituted alkenes. Similar compounds include:

    2,2,6,6-Tetramethyl-3,5-heptanedione: Known for its use as a ligand in metal complexes.

    Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)iron(III): Used in the synthesis of thin films and ceramic materials.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other similar compounds.

Properties

CAS No.

61350-02-5

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

3-diazo-2,2,6,6-tetramethylheptan-4-one

InChI

InChI=1S/C11H20N2O/c1-10(2,3)7-8(14)9(13-12)11(4,5)6/h7H2,1-6H3

InChI Key

SDFRLWBUGGEEKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)C(=[N+]=[N-])C(C)(C)C

Origin of Product

United States

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